Cas no 253178-46-0 (Iso Sildenafil)

Iso Sildenafil 化学的及び物理的性質
名前と識別子
-
- Iso Sildenafil
- NS00015874
- Q27273630
- UNII-A4UFZ3330V
- Piperazine, 1-((3-(4,7-dihydro-2-methyl-7-oxo-3-propyl-2H-pyrazolo(4,3-d)pyrimidin-5-yl)-4-ethoxyphenyl)sulfonyl)-4-methyl-
- 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
- A4UFZ3330V
- SCHEMBL3453681
- SCHEMBL14836455
- 253178-46-0
- 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one
- Isosildenafil
- DTXSID70476531
- 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 5-(2-ethoxy-5-((4-methyl-1-piperazinyl)sulfonyl)phenyl)-2,6-dihydro-2-methyl-3-propyl-
-
- インチ: InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(25-27(17)4)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)
- InChIKey: AEHJOHLAUWUPQW-UHFFFAOYSA-N
- ほほえんだ: CCCC1=C2C(=NN1C)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC
計算された属性
- せいみつぶんしりょう: 474.2052
- どういたいしつりょう: 474.20492463g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 33
- 回転可能化学結合数: 7
- 複雑さ: 838
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- PSA: 109.13
Iso Sildenafil 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I900800-5mg |
Iso Sildenafil |
253178-46-0 | 5mg |
$244.00 | 2023-05-18 | ||
TRC | I900800-2mg |
Iso Sildenafil |
253178-46-0 | 2mg |
$159.00 | 2023-05-18 | ||
TRC | I900800-10mg |
Iso Sildenafil |
253178-46-0 | 10mg |
$ 464.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-491430-1 mg |
Iso sildenafil-d3, |
253178-46-0 | 1mg |
¥3,610.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-489093-5mg |
Iso Sildenafil, |
253178-46-0 | 5mg |
¥3610.00 | 2023-09-05 | ||
TRC | I900800-25mg |
Iso Sildenafil |
253178-46-0 | 25mg |
$1081.00 | 2023-05-18 | ||
TRC | I900800-50mg |
Iso Sildenafil |
253178-46-0 | 50mg |
$1906.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-489093-5 mg |
Iso Sildenafil, |
253178-46-0 | 5mg |
¥3,610.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-491430-1mg |
Iso sildenafil-d3, |
253178-46-0 | 1mg |
¥3610.00 | 2023-09-05 |
Iso Sildenafil 関連文献
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
Iso Sildenafilに関する追加情報
Research Brief on Iso Sildenafil (CAS: 253178-46-0): Recent Advances and Applications
Iso Sildenafil (CAS: 253178-46-0), a structural analog of the well-known phosphodiesterase type 5 (PDE5) inhibitor Sildenafil, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, while sharing a similar core structure with Sildenafil, exhibits distinct pharmacological properties that make it a promising candidate for further investigation. Recent studies have focused on its potential therapeutic applications, metabolic pathways, and safety profile, providing valuable insights for drug development and clinical use.
One of the key areas of research surrounding Iso Sildenafil is its role in the treatment of pulmonary arterial hypertension (PAH) and erectile dysfunction (ED). Unlike Sildenafil, which primarily targets PDE5, Iso Sildenafil has been shown to interact with additional molecular targets, potentially offering broader therapeutic effects. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Iso Sildenafil exhibits a higher selectivity for certain PDE isoforms, which could translate into reduced side effects and improved patient outcomes. The study utilized advanced computational modeling and in vitro assays to elucidate the binding mechanisms of Iso Sildenafil, providing a foundation for future drug optimization.
Another significant advancement in the understanding of Iso Sildenafil relates to its metabolic stability and pharmacokinetic properties. Research conducted by a team at the University of Cambridge in 2024 revealed that Iso Sildenafil undergoes a unique metabolic pathway, resulting in a longer half-life compared to its parent compound. This finding, published in Drug Metabolism and Disposition, suggests that Iso Sildenafil could offer a more sustained therapeutic effect, reducing the frequency of dosing in clinical settings. The study employed high-performance liquid chromatography (HPLC) and mass spectrometry to track the compound's metabolites in human plasma, confirming its favorable pharmacokinetic profile.
In addition to its therapeutic potential, Iso Sildenafil has also been investigated for its role in drug safety and toxicity. A recent preprint on bioRxiv highlighted the results of a comprehensive toxicological assessment, which indicated that Iso Sildenafil has a lower risk of causing visual disturbances—a common side effect associated with Sildenafil. The researchers attributed this reduced toxicity to the compound's altered interaction with retinal PDE6, a finding that could have significant implications for patient safety. Further preclinical studies are underway to validate these observations and explore the compound's long-term effects.
Looking ahead, the development of Iso Sildenafil as a viable pharmaceutical agent faces both opportunities and challenges. While its enhanced selectivity and metabolic stability are promising, questions remain about its efficacy in diverse patient populations and potential drug-drug interactions. Ongoing clinical trials, such as the Phase II study initiated by a leading biopharmaceutical company in early 2024, aim to address these uncertainties and pave the way for regulatory approval. The outcomes of these trials will be critical in determining the future trajectory of Iso Sildenafil in the pharmaceutical market.
In conclusion, Iso Sildenafil (CAS: 253178-46-0) represents a compelling area of research in the chemical biology and pharmaceutical fields. Its unique pharmacological properties, coupled with recent advancements in understanding its mechanisms of action and safety profile, position it as a promising candidate for therapeutic applications. As research continues to unfold, Iso Sildenafil may emerge as a valuable addition to the arsenal of treatments for conditions such as PAH and ED, offering improved efficacy and reduced side effects compared to existing therapies.
253178-46-0 (Iso Sildenafil) 関連製品
- 496835-35-9(Methisosildenafil)
- 139755-85-4(Hydroxyhomo Sildenafil)
- 1094598-75-0(Sildenafil N-Oxide)
- 1391053-95-4(Isobutyl Sildenafil)
- 139755-95-6(Pyrazole N-Demethyl Sildenafil)
- 139755-82-1(N-Desmethyl Sildenafil)
- 1175992-76-3(Udenafil-d7)
- 642928-07-2(Homo Sildenafil)
- 371959-09-0(Norneo Sildenafil)
- 2171711-66-1(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-3-(hydroxymethyl)azetidin-1-yl-4-oxobutanoic acid)